Cas no 64813-79-2 (Ambrosin)

Ambrosin structure
Ambrosin structure
Product Name:Ambrosin
Numero CAS:64813-79-2
MF:C15H18O3
MW:246.301624774933
CID:2040016
PubChem ID:92119
Update Time:2025-04-21

Ambrosin Proprietà chimiche e fisiche

Nomi e identificatori

    • Ambrosin
    • 3.3a.4.5.6.7.8-Octahydro-4-hydroxy-3a.8-dimethyl-alpha-methylen-3-oxo-5-azulen-essigsaeure-lacton (A.C.A.)
    • 3.3a.4.5.6.7.8.8a-Octahydro-4-hydroxy-3a.8-dimethyl-alpha-methylen-3-oxo-5-azulen-essigsaeure-lacton (A.C.A.)
    • Q27105752
    • ACon0_000311
    • CCRIS 4137
    • 64813-79-2
    • DTXSID60877831
    • UNII-QE9HO4LN0U
    • UNII-6XI048644B
    • C09292
    • 6beta-Hydroxy-4-oxo-10alphaH-ambrosa-2,11(13)-dien-12-oic acid gamma-lactone
    • 509-93-3
    • NSC-85235
    • MEGxp0_001652
    • ACon1_002230
    • 10alphaH-Ambrosa-2,11(13)-dien-12-oic acid, 6beta-hydroxy-4-oxo-, gamma-lactone
    • 6XI048644B
    • Ambrosin, (+/-)-
    • NS00094762
    • 3,3a,4,5,6,6a,9a,9b-Octahydro-6,9a-dimethyl-3-methyleneazuleno(4,5b)furan-2,9-dione
    • SCHEMBL3463663
    • Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-rel-
    • AZULENO(4,5-B)FURAN-2,9-DIONE, 3,3A,4,5,6,6A,9A,9B-OCTAHYDRO-6,9A-DIMETHYL-3-METHYLENE-, (3AS,6S,6AR,9AR,9BR)-
    • CHEMBL115843
    • NCGC00179698-01
    • AMBROSIN [MI]
    • Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS-(3aalpha,6beta,6aalpha,9abeta,9balpha))-
    • QE9HO4LN0U
    • CHEBI:2629
    • (3aS,6S,6aR,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
    • (+/-)-Ambrosin
    • NSC 85235
    • Ambrosin (+/-)-form [MI]
    • Inchi: 1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1
    • Chiave InChI: IFXGCKRDLITNAU-JHSUYXJUSA-N
    • Sorrisi: O1C(C(=C)[C@@H]2CC[C@H](C)[C@@H]3C=CC([C@@]3(C)[C@H]12)=O)=O

Proprietà calcolate

  • Massa esatta: 246.125594432Da
  • Massa monoisotopica: 246.125594432Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 476
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 43.4Ų
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm